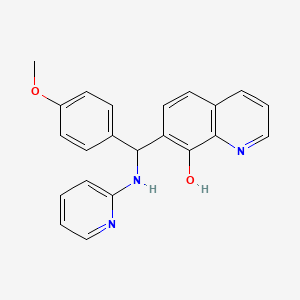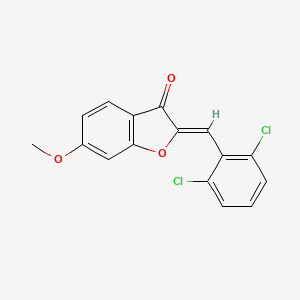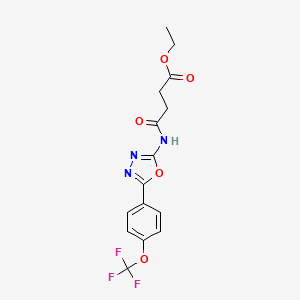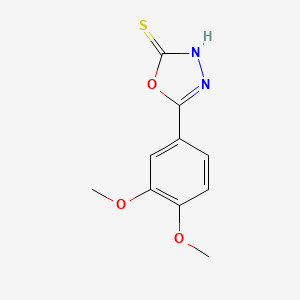
7-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is a chemical compound with the molecular formula C22H19N3O2 . It has a molecular weight of 357.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinolin-8-ol group, a methoxyphenyl group, and a pyridin-2-ylamino group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.
Physical And Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA value of 3.9, indicating its relative hydrophobicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 5 .
Applications De Recherche Scientifique
Antitumor Applications
Research indicates that derivatives of quinolin-8-ol, including structures similar to 7-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, have been synthesized and evaluated for their antitumor activities. For instance, compounds have been designed to target specific cancer cell lines, showcasing potent cytotoxic activities. These compounds have demonstrated significant anticancer activity, suggesting their potential as clinical trial candidates for cancer treatment (Huang et al., 2013).
Anticorrosion Performance
Quinoline derivatives have also been explored for their anticorrosion capabilities. Studies involving the anti-corrosion performance of similar quinoline compounds on metal surfaces in acidic mediums have been conducted. These compounds, through gravimetric, electrochemical, and computational investigations, have shown promising results as cathodic inhibitors, enhancing the longevity and durability of metals in corrosive environments (Douche et al., 2020).
Antiplasmodial and Antifungal Activities
The synthesis of functionalized aminoquinolines, including those structurally related to the chemical , has been reported. These compounds have been tested for their antiplasmodial and antifungal activities. Some of these derivatives have shown moderate to potent activity against malaria-causing parasites and certain fungal species, highlighting their potential in developing new antimalarial and antifungal agents (Vandekerckhove et al., 2015).
Antibacterial Activity Against Respiratory Pathogens
Novel quinoline derivatives have been synthesized and evaluated for their antibacterial activity, particularly against respiratory pathogens. These studies have focused on developing potent antibacterial drugs for treating respiratory tract infections. Compounds like 7-[(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-8-methoxyquinolines have shown significant in vitro and in vivo activity against respiratory pathogens, including resistant strains, suggesting their efficacy in treating infections (Odagiri et al., 2018).
Propriétés
IUPAC Name |
7-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-10-7-16(8-11-17)20(25-19-6-2-3-13-23-19)18-12-9-15-5-4-14-24-21(15)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKNQUWCAUUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)

![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)


![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)
![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2597509.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)